molecular formula C24H12F2N2O3S B14086637 2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14086637
M. Wt: 446.4 g/mol
InChI Key: WVOVVOWYZKLBPF-UHFFFAOYSA-N
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Description

2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The compound’s structure includes benzothiazole and chromeno-pyrrole moieties, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and chromeno-pyrrole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include fluorinating agents, catalysts, and solvents such as dichloromethane or ethanol. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product’s formation.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents. Industrial methods may also involve continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the compound’s functional groups, leading to the formation of reduced analogs.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential biological activities could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: It may find use in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects would depend on its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s fluorine atoms may enhance its binding affinity and specificity for these targets, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

Compared to similar compounds, 2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may exhibit unique properties due to the presence of multiple fluorine atoms. These fluorine atoms can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs.

Properties

Molecular Formula

C24H12F2N2O3S

Molecular Weight

446.4 g/mol

IUPAC Name

2-(6-fluoro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H12F2N2O3S/c25-12-9-10-16-18(11-12)32-24(27-16)28-20(13-5-1-3-7-15(13)26)19-21(29)14-6-2-4-8-17(14)31-22(19)23(28)30/h1-11,20H

InChI Key

WVOVVOWYZKLBPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(C(=O)N2C4=NC5=C(S4)C=C(C=C5)F)OC6=CC=CC=C6C3=O)F

Origin of Product

United States

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